Ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a decrease in the production of specific metabolites. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate
- 1-(4-bromophenyl)-2-(1H-pyrrol-2-yl)ethanone
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Comparison: Ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its pyridazine core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C15H12BrN3O3 |
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Molecular Weight |
362.18 g/mol |
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carboxylate |
InChI |
InChI=1S/C15H12BrN3O3/c1-3-22-15(21)13-9(2)12(8-17)14(20)19(18-13)11-6-4-10(16)5-7-11/h4-7H,3H2,1-2H3 |
InChI Key |
QJYCQJYHTZPPII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C(=C1C)C#N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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